REACTION_CXSMILES
|
CN(C(O[N:9]1N=N[C:11]2C=CC=N[C:10]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[NH2:25][C:26]1[C:34]([Br:35])=[C:33]([F:36])[CH:32]=[CH:31][C:27]=1[C:28]([OH:30])=O.C(N)C>CN(C=O)C.C(Cl)Cl>[NH2:25][C:26]1[C:34]([Br:35])=[C:33]([F:36])[CH:32]=[CH:31][C:27]=1[C:28]([NH:9][CH2:10][CH3:11])=[O:30] |f:0.1|
|
Name
|
|
Quantity
|
5.36 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=CC(=C1Br)F
|
Name
|
|
Quantity
|
7.05 mL
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
TEA
|
Quantity
|
2.68 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred at 23° C. for 17 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the resulting solution was sequentially washed with water (2×80 mL), 0.5 N aqueous NaOH (50 mL), and brine (50 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographically purified (silica gel, 0-60% EtOAc/hexanes)
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)NCC)C=CC(=C1Br)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.92 mmol | |
AMOUNT: MASS | 2.59 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |